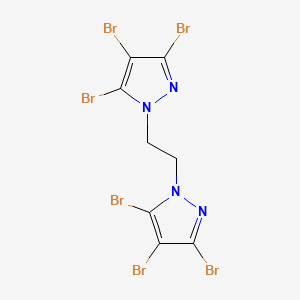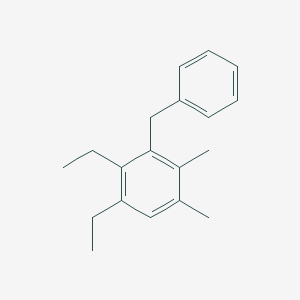
3-Benzyl-1,2-diethyl-4,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1,2-diethyl-4,5-dimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with benzyl, diethyl, and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,2-diethyl-4,5-dimethylbenzene typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions where the hydrogen atoms are replaced by benzyl, diethyl, and dimethyl groups. Common reagents used in these reactions include alkyl halides and Lewis acids such as aluminum chloride (AlCl₃) to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from simpler aromatic compounds. The process includes Friedel-Crafts alkylation reactions to introduce the benzyl and alkyl groups onto the benzene ring. Reaction conditions such as temperature, solvent, and catalyst concentration are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzyl-1,2-diethyl-4,5-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Reagents like alkyl halides, nitrating agents, or sulfonating agents in the presence of catalysts like AlCl₃.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or alkyl groups .
Aplicaciones Científicas De Investigación
3-Benzyl-1,2-diethyl-4,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties
Mecanismo De Acción
The mechanism by which 3-Benzyl-1,2-diethyl-4,5-dimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1,4-Dimethylbenzene (p-Xylene): A simpler aromatic hydrocarbon with two methyl groups.
1,2,4,5-Tetramethylbenzene (Durene): An aromatic compound with four methyl groups.
3-Benzyl-1,2,4,5-tetramethylbenzene: A structurally similar compound with additional methyl groups
Uniqueness: 3-Benzyl-1,2-diethyl-4,5-dimethylbenzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where such structural features are desired .
Propiedades
Número CAS |
917774-43-7 |
|---|---|
Fórmula molecular |
C19H24 |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
3-benzyl-1,2-diethyl-4,5-dimethylbenzene |
InChI |
InChI=1S/C19H24/c1-5-17-12-14(3)15(4)19(18(17)6-2)13-16-10-8-7-9-11-16/h7-12H,5-6,13H2,1-4H3 |
Clave InChI |
SHTHAURLJWLAAV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C(=C1)C)C)CC2=CC=CC=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14178995.png)
![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)
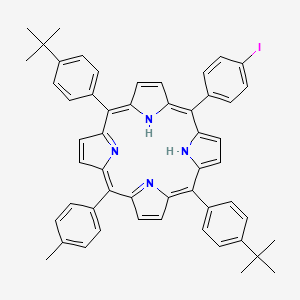
![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)
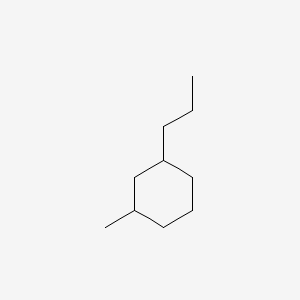
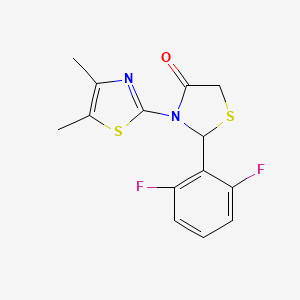
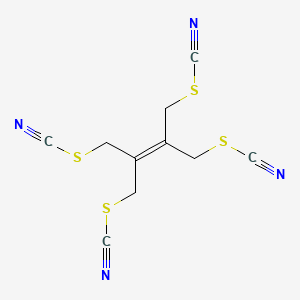
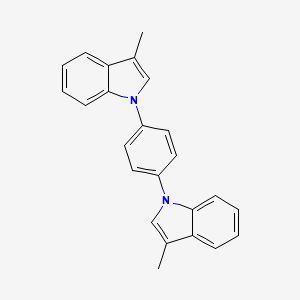
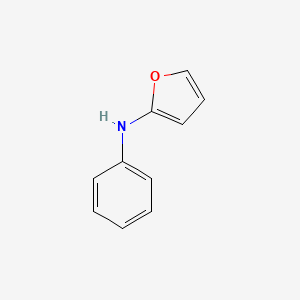
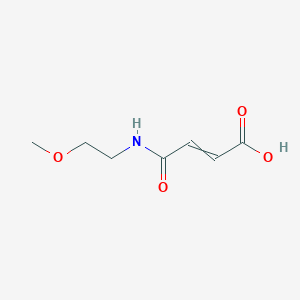
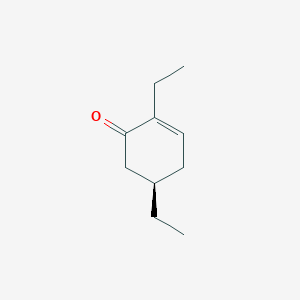
![(NE)-N-[[5-butyl-2-(4-methoxyphenyl)-1H-indol-3-yl]methylidene]hydroxylamine](/img/structure/B14179063.png)
![[2-(2-Methoxyethoxy)ethoxy]acetyl azide](/img/structure/B14179069.png)
